4-(Methylsulphonylamino)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

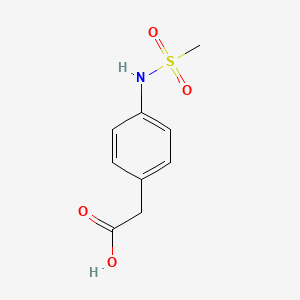

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(methanesulfonamido)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTWMOUDEJBNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378766 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56205-88-0 | |

| Record name | {4-[(Methanesulfonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Primary Synthesis Pathway: Sulphonylation of 4-Aminophenylacetic Acid

An In-depth Technical Guide to the Synthesis of 4-(Methylsulphonylamino)phenylacetic Acid

For professionals in the fields of pharmaceutical research, organic chemistry, and drug development, a comprehensive understanding of the synthetic pathways to key intermediates is paramount. This document provides a detailed technical overview of the synthesis of this compound, a valuable building block in medicinal chemistry. This guide includes established reaction protocols, quantitative data, and visual representations of the synthetic routes.

The most direct and commonly cited method for the preparation of this compound involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride. This electrophilic substitution on the amino group yields the desired sulfonamide.

Experimental Protocol

The general procedure for the synthesis of 4-(methylsulfonylamino)phenylacetic acid from 4-aminophenylacetic acid is as follows:

-

Dissolution and pH Adjustment: 4-Aminophenylacetic acid is dissolved in tetrahydrofuran (THF). The pH of the solution is adjusted to 9 using a 1N sodium hydroxide solution to deprotonate the amino group, increasing its nucleophilicity.[1]

-

Addition of Sulphonylating Agent: A solution of methanesulfonyl chloride in THF is added slowly (dropwise) to the stirred reaction mixture.[1]

-

Reaction: The reaction is allowed to proceed with continuous stirring.[1]

-

Work-up and Extraction: Upon completion of the reaction, the pH is adjusted to 3 with 1N hydrochloric acid. The mixture is then diluted with distilled water and extracted several times with ethyl acetate.[1]

-

Purification: The combined organic layers are washed with water, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel flash column chromatography.[1]

Quantitative Data

| Reagent/Product | Molar Equivalent | Amount (for 1g of starting material) | Solvent/Other | Yield |

| 4-Aminophenylacetic acid | 1.0 | 1 g (6.66 mmol) | 10 mL THF | 56% |

| Methanesulfonyl chloride | 1.5 | 0.77 g (9.99 mmol) | 10 mL THF | |

| 1N Sodium Hydroxide | - | As needed to reach pH 9 | - | |

| 1N Hydrochloric Acid | - | As needed to reach pH 3 | - | |

| This compound | - | 0.855 g | Eluent: EtOAc/hexane (2:3) |

Synthesis Pathway Diagram

Caption: Sulphonylation of 4-Aminophenylacetic Acid.

Synthesis of the Key Precursor: 4-Aminophenylacetic Acid

The availability of 4-aminophenylacetic acid is crucial for the synthesis of the target molecule. Several methods for its preparation have been reported, primarily involving the reduction of 4-nitrophenylacetic acid.

Method 1: Reduction of 4-Nitrophenylacetic Acid with Iron

A common and effective method for the reduction of aromatic nitro compounds is the use of iron powder in an acidic medium.

-

Reaction Setup: Water, 4-nitrophenylacetic acid, and acetic acid are added to a reactor.[2]

-

Heating and Reduction: The mixture is stirred and heated to 90-95°C. Iron powder is then added in portions, and the mixture is refluxed for 2 hours.[2]

-

Neutralization and Filtration: The mixture is cooled to 40-50°C and neutralized with sodium carbonate to a pH of 9, followed by filtration.[2]

-

Precipitation: The filtrate is further neutralized with acetic acid to a pH of 4, causing the precipitation of 4-aminophenylacetic acid.[2]

| Reagent/Product | Conditions | Yield |

| 4-Nitrophenylacetic acid | Iron powder, Acetic acid, Water, 90-95°C | 95% |

| 4-Aminophenylacetic acid |

Method 2: Reduction of 4-Nitrophenylacetic Acid with Hydrazine Hydrate

Another approach involves the use of hydrazine hydrate as the reducing agent in the presence of a catalyst.

-

Reaction Setup: Water, ferric chloride, and p-nitrophenylacetic acid are mixed under a nitrogen atmosphere and heated to 90°C.[2]

-

Addition of Reducing Agent: A solution of hydrazine hydrate (1:1 by weight) is added dropwise, and the reaction is maintained at this temperature for 1 hour.[2]

-

Isolation: After the reaction is complete, the mixture is cooled to 5°C, and the solid product is collected by filtration.[2]

| Reagent/Product | Reagent Ratio (by weight) | Conditions |

| p-Nitrophenylacetic acid | 1 | 90°C, 1 hour |

| Water | 10 | |

| Ferric chloride | 0.2 | |

| Hydrazine hydrate | 1 |

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean method for the reduction of the nitro group.

-

Reaction Setup: 4-Nitrophenylacetic acid, ethanol, and skeletal nickel are added to a pressure reactor.[3]

-

Hydrogenation: The reaction is carried out at 90-100°C under a pressure of 0.7-1.2 MPa for 2-3 hours.[3]

-

Work-up: After cooling, the solvent (ethanol) is removed by distillation. The solution is then cooled for crystallization, and the crude product is filtered and dried.[3]

-

Purification: The crude product is recrystallized from ethanol with decolorization using activated carbon.[3]

| Reagent/Product | Reagent Ratio (by mass) | Conditions |

| 4-Nitrophenylacetic acid | 1 | 90-100°C, 0.7-1.2 MPa, 2-3 hours |

| Ethanol (95%) | 10 | |

| Skeletal Nickel | 0.02-0.05 |

Method 4: Hydrolysis of 4-Aminophenylacetonitrile

An alternative route starts from 4-aminophenylacetonitrile.

4-Aminophenylacetonitrile can be hydrolyzed to 4-aminophenylacetic acid.[2] While a detailed protocol for this specific hydrolysis was not found in the provided search results, it typically involves heating with a strong acid or base.

Synthesis Pathways for 4-Aminophenylacetic Acid

Caption: Pathways to 4-Aminophenylacetic Acid.

Conclusion

The synthesis of this compound is most directly achieved through the sulphonylation of 4-aminophenylacetic acid. The latter can be prepared via several high-yielding routes, with the reduction of 4-nitrophenylacetic acid being a common strategy. The choice of method for the precursor synthesis may depend on the available reagents, equipment, and desired scale of production. This guide provides the necessary data and protocols to enable researchers to effectively plan and execute the synthesis of this important chemical intermediate.

References

physicochemical properties of 4-(Methylsulphonylamino)phenylacetic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-(Methylsulphonylamino)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a compound of interest in pharmaceutical research and development. This document summarizes key quantitative data, details experimental protocols, and presents a visual representation of its synthesis workflow.

Core Physicochemical Properties

This compound, with the CAS number 56205-88-0, possesses a unique set of properties that are crucial for its handling, formulation, and potential biological activity.[1]

Quantitative Data Summary

The following table summarizes the known and predicted .

| Property | Value | Source |

| Molecular Formula | C9H11NO4S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| Melting Point | 146-149 °C | [1][2] |

| Boiling Point | 422.7 ± 47.0 °C (Predicted) | [1][2] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 4.28 ± 0.10 (Predicted) | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |

| Appearance | Off-White to Pale Beige Solid | [1][2] |

Experimental Protocols

Understanding the synthesis of this compound is fundamental for its application and further research. The following is a detailed experimental protocol for its synthesis from 4-aminophenylacetic acid and methanesulfonyl chloride.[1]

Synthesis of this compound[1]

Materials:

-

4-aminophenylacetic acid (1 g, 6.66 mmol)

-

Methanesulfonyl chloride (0.77 g, 9.99 mmol)

-

Tetrahydrofuran (THF, 20 mL)

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Dissolve 4-aminophenylacetic acid in 10 mL of THF.

-

Adjust the pH of the solution to 9 using a 1N sodium hydroxide solution.

-

Slowly add a solution of methanesulfonyl chloride in 10 mL of THF dropwise to the reaction mixture while stirring.

-

Continue to stir the reaction mixture.

-

After the reaction is complete, adjust the pH to 3 with 1N hydrochloric acid.

-

Dilute the reaction mixture with distilled water and extract it several times with ethyl acetate.

-

Combine the organic layers, wash with water, and dry with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by silica gel fast column chromatography using a 2:3 mixture of ethyl acetate and hexane as the eluent to yield the final product.

Mandatory Visualizations

To further elucidate the processes involved with this compound, the following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6)

Introduction

4-(Methylsulfonyl)phenylacetic acid, with the CAS number 90536-66-6, is a crucial intermediate in the field of organic synthesis and pharmaceutical development.[1] Its structural features make it a valuable building block for creating more complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and drug development. The primary application of this compound is as a key intermediate in the synthesis of heterocyclic diaryl compounds that act as selective COX-2 inhibitors, such as Etoricoxib.[1][2] It is also utilized in the preparation of hydroxyfuranones, which exhibit antioxidant and anti-inflammatory properties.[1]

Physicochemical Properties

4-(Methylsulfonyl)phenylacetic acid is a solid crystalline substance, typically appearing as a light yellow or yellow to beige-brown powder.[1][3] Its solubility in common organic solvents like dichloromethane, ethyl acetate, and chloroform is poor but can be increased with heating.[2]

| Property | Value | Reference |

| CAS Number | 90536-66-6 | [3] |

| Molecular Formula | C₉H₁₀O₄S | [4] |

| Molecular Weight | 214.24 g/mol | [2][5] |

| Melting Point | 136-140 °C[6] / 137-138 °C[3] | [3][6] |

| Boiling Point | 443.0±37.0 °C (Predicted at 760 mmHg) | [6] |

| Appearance | Light yellow to beige-brown crystalline solid/powder | [1][3] |

| Density | 1.4±0.1 g/cm³ | [6] |

| InChI Key | HGGWOSYNRVOQJH-UHFFFAOYSA-N | [5] |

| SMILES String | CS(=O)(=O)c1ccc(CC(O)=O)cc1 | [5] |

| Synonyms | 4-Methylsulfonyl Phenylacetic Acid, 4-(Methylsulfonyl)benzeneacetic Acid, 4-Mesylphenylacetic Acid | [7][8] |

Applications in Drug Development

The primary significance of 4-(methylsulfonyl)phenylacetic acid lies in its role as a precursor for synthesizing high-value pharmaceutical compounds. Its structure is integral to the pharmacophore of several targeted therapies.

Key Applications:

-

Selective COX-2 Inhibitors: It is a well-established key intermediate in the manufacturing of Etoricoxib, a selective inhibitor of cyclooxygenase-2 (COX-2) used for treating osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[1][2]

-

Anti-inflammatory Agents: The compound is used to synthesize novel hydroxyfuranones that possess both antioxidant and anti-inflammatory activities.[1]

-

Agrochemicals: It serves as an intermediate in the formulation of agrochemicals, where its sulfonyl group can improve stability and solubility, enhancing the efficacy of crop protection products.[1][9]

Caption: Logical relationship of 4-(Methylsulfonyl)phenylacetic acid to its applications.

Experimental Protocols: Synthesis

Several methods for the synthesis of 4-(methylsulfonyl)phenylacetic acid have been documented. The selection of a specific route may depend on the availability of starting materials, desired purity, and scalability.

Method 1: Willgerodt–Kindler Reaction Followed by Hydrolysis

This protocol involves the reaction of a ketone with morpholine and sulfur, followed by hydrolysis to yield the carboxylic acid.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[1]

-

Reflux: Heat the mixture to reflux for 2 hours at 125 °C (398 K).[1]

-

Hydrolysis: Add a 3N solution of sodium hydroxide (NaOH, 20 ml) to the reaction mixture and continue to reflux for an additional 30 minutes.[1]

-

Work-up: After cooling, filter the mixture. Acidify the filtrate with hydrochloric acid (HCl) to a pH of 6.[1]

-

Purification: Filter the solution again and wash the filtrate with ethyl acetate. The resulting aqueous fraction is then further acidified with diluted HCl to precipitate the pure product as a white solid.[1]

Caption: Experimental workflow for the synthesis of 4-(Methylsulfonyl)phenylacetic acid.

Method 2: Hydrolysis of Ester Precursor

This method involves the hydrolysis of the corresponding ethyl ester.

Detailed Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask, add ethyl 2-(4-(ethylsulfonyl)phenyl)acetate (2.5g, 0.0098 mol) and ethanol (18 mL).[1]

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (1.42 g, 0.0355 mol, dissolved in 18 mL of water) to the flask.[1]

-

Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water containing crushed ice.[2]

-

Acidification: Slowly add dilute hydrochloric acid to adjust the solution's pH to 5, which converts the product into its acidic form.[2]

-

Extraction: Extract the aqueous layer three times with a large volume of ethyl acetate. Combine the organic layers and remove the solvent under vacuum to obtain the final product.[2]

Safety and Handling

4-(Methylsulfonyl)phenylacetic acid is considered hazardous and requires careful handling in a laboratory setting.[3] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

| Hazard Type | GHS Classification & Precautionary Statements | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95) is recommended. | [3][5] |

| Handling | Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use in a well-ventilated area. | [3][4] |

| Storage | Store in a well-ventilated place. Keep the container tightly closed in a dry environment. | [3] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [3] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation persists, call a physician. | [3][4] |

| First Aid (Inhalation) | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. | [3] |

Disclaimer: This guide is for informational purposes only. Always refer to the latest Safety Data Sheet (SDS) from your supplier before handling this chemical and follow all institutional safety protocols.

References

- 1. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-(Methylsulfonyl)phenylacetic acid 97 90536-66-6 [sigmaaldrich.com]

- 6. 4-Methylsulfonyl phenyl acetic acid | CAS#:90536-66-6 | Chemsrc [chemsrc.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-Mesylphenylacetic acid | C9H10O4S | CID 572345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

In-depth Technical Guide: The Biological Activity of 4-(Methylsulphonylamino)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulphonylamino)phenylacetic acid, also known by its IUPAC name 2-[4-(methanesulfonamido)phenyl]acetic acid, is a multifaceted organic compound that has garnered attention in the fields of medicinal chemistry and drug development. Its structural framework, featuring a phenylacetic acid moiety linked to a methylsulfonylamino group, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide aims to provide a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its potential as a modulator of key biological targets implicated in inflammatory and metabolic diseases. While quantitative biological data for the parent compound remains limited in publicly accessible literature, patent filings and studies on structurally related molecules suggest promising therapeutic potential, primarily as a modulator of Retinoid-related Orphan Receptor Gamma (RORγ) and Pantothenate Kinase (PANK).

Core Biological Activities and Mechanisms of Action

The primary biological activities associated with the this compound scaffold, as indicated by patent literature, are the modulation of RORγ and PANK. These targets are involved in a range of physiological and pathological processes, highlighting the potential for this class of compounds in various therapeutic areas.

RORγ Modulation

Retinoid-related Orphan Receptor Gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation and are implicated in the pathogenesis of autoimmune diseases. RORγ modulators can either enhance (agonists) or suppress (inverse agonists) its activity. Compounds with a this compound core have been cited in patents for biaryl RORγ modulators, suggesting their potential as anti-inflammatory agents for the treatment of autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1]

Signaling Pathway:

PANK Modulation

Pantothenate Kinase (PANK) is a key regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in cellular metabolism. Dysregulation of PANK activity is associated with metabolic disorders. Small molecule modulators of PANK can either activate or inhibit the enzyme, offering potential therapeutic avenues for conditions characterized by CoA imbalance. The inclusion of this compound in patents for PANK modulators suggests its potential role in the development of therapies for metabolic diseases.[1]

Experimental Workflow for PANK Modulation Screening:

Quantitative Biological Activity Data

| Compound/Derivative Class | Target | Assay | Activity (IC50/EC50) | Reference |

| 1-Phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivative | Thromboxane A2 Receptor | U-46619-induced rat aortic strip contraction | 0.48 nM | [2] |

| 4-Methylsulfonylphenyl derivatives | COX-2 | In vitro COX-2 inhibition | High selectivity indices (119-131) | [3] |

| Phenylacetic acid derivatives (general) | Gamma-hydroxybutyric acid (GHB) binding sites | [3H]NCS-382 binding assay | Ki values in the low micromolar range |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing RORγ and PANK modulation, based on established practices in the field.

RORγ Modulation Assay (Cell-Based Luciferase Reporter Assay)

This protocol describes a common method to screen for RORγ modulators.

Objective: To determine the ability of a test compound to modulate RORγ transcriptional activity in a cellular context.

Materials:

-

HEK293T cells (or other suitable host cells)

-

Expression vector for a Gal4-RORγ-LBD fusion protein

-

Luciferase reporter plasmid with a Gal4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Test compound (this compound derivative)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression vector and the Gal4-UAS luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).

PANK Activity Assay (Radiometric)

This protocol outlines a direct enzymatic assay to measure PANK activity.

Objective: To quantify the enzymatic activity of PANK in the presence of a test compound.

Materials:

-

Purified recombinant human PANK enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

-

[14C]-Pantothenate (radiolabeled substrate)

-

ATP

-

Test compound (this compound derivative)

-

DEAE-cellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and [14C]-pantothenate.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding the purified PANK enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a DEAE-cellulose filter paper.

-

Washing: Wash the filter paper with water or a suitable buffer to remove unreacted [14C]-pantothenate. The product, [14C]-phosphopantothenate, will remain bound to the filter.

-

Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PANK activity relative to the vehicle control for each compound concentration. Plot the activity against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. The available patent literature strongly suggests its potential as a modulator of RORγ and PANK, two targets of significant interest for the treatment of inflammatory, autoimmune, and metabolic diseases. While direct quantitative biological data for the parent compound is currently lacking in the public domain, the activity of its derivatives underscores the potential of this chemical class.

Future research should focus on several key areas:

-

Synthesis and Biological Evaluation: A systematic synthesis and in-vitro and in-vivo evaluation of a library of this compound derivatives are needed to establish a clear structure-activity relationship (SAR) for RORγ and PANK modulation.

-

Target Validation: Further studies are required to definitively confirm the molecular targets of these compounds and elucidate their precise mechanisms of action.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be essential to assess the drug-like properties and safety profile of lead candidates.

References

In-Depth Technical Guide: Structural and Functional Analysis of 4-(Methylsulphonylamino)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulphonylamino)phenylacetic acid is a multifaceted organic compound with significant potential in medicinal chemistry. As an intermediate in the synthesis of various biologically active molecules, a thorough understanding of its structural characteristics and functional profile is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive analysis of this compound, consolidating available data on its chemical properties, synthesis, and spectral characterization. While direct and extensive biological data on this specific molecule is limited in publicly accessible literature, this document also explores the bioactivity of structurally related compounds to infer potential mechanisms of action and guide future research.

Chemical and Physical Properties

This compound, also known by its synonyms 2-(4-(methylsulfonamido)phenyl)acetic acid and p-(Methanesulfonamido)phenylacetic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H11NO4S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| CAS Number | 56205-88-0 | [1] |

| Melting Point | 146-149 °C | [1] |

| Boiling Point (Predicted) | 422.7 ± 47.0 °C | [1] |

| Density (Predicted) | 1.456 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.28 ± 0.10 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

Synthesis and Spectral Characterization

The synthesis of this compound is crucial for its availability in research and development. A general synthetic route is outlined below, followed by available spectral data for its characterization.

Synthetic Protocol

A common method for the synthesis of this compound involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride.

Experimental Protocol:

-

Dissolve 4-aminophenylacetic acid in a suitable organic solvent (e.g., a mixture of water and an organic solvent).

-

Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group.

-

Slowly add methanesulfonyl chloride to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography.

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Logical Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Spectroscopic Data

¹H NMR (DMSO-d₆) of 4-(Methylsulfonyl)phenylacetic acid:

-

δ 12.58 (s, 1H, COOH)

-

δ 7.88-7.85 (m, 2H, Ar-H)

-

δ 7.54-7.52 (m, 2H, Ar-H)

-

δ 3.73 (s, 2H, CH₂)

-

δ 3.20 (s, 3H, SO₂CH₃)

Note: For this compound, one would expect to see an additional peak corresponding to the N-H proton of the sulfonamide group, and the chemical shifts of the aromatic protons would be influenced by the -NHSO₂- substituent.

Infrared (IR) and Mass Spectrometry (MS): Detailed IR and MS data for the target compound are not consistently reported in the surveyed literature. Researchers are advised to perform these analyses on their synthesized material for complete characterization. For comparison, the IR spectrum of 4-(methylsulfonyl)phenylacetic acid shows characteristic peaks for the carboxylic acid OH stretch, C=O stretch, and the S=O stretches of the sulfonyl group.

Potential Biological Activity and Signaling Pathways

The biological significance of this compound is suggested by its inclusion in patents for the development of novel therapeutics.

RORγ Modulation

Chinese patent CN113666853A lists this compound as a reagent in the synthesis of biaryl compounds that act as RORγ (Retinoid-related orphan receptor gamma) modulators.[2] RORγ is a nuclear receptor that plays a critical role in the regulation of immune responses, particularly in the differentiation of Th17 cells, which are implicated in autoimmune diseases.

Potential Signaling Pathway Involvement:

References

An In-depth Technical Guide on the Solubility of 4-(Methylsulphonylamino)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Methylsulphonylamino)phenylacetic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, this guide explores the relevant biological context by illustrating the Cyclooxygenase-2 (COX-2) signaling pathway, in which the downstream products of this intermediate play a crucial role.

Quantitative Solubility Data

Extensive searches for quantitative solubility data for this compound have yielded primarily qualitative descriptions. The available information from various sources has been compiled and is presented in Table 1. It is consistently reported that the compound exhibits poor solubility in common organic solvents at room temperature, with solubility increasing with heat.

| Solvent | Qualitative Solubility | Source |

| Dichloromethane | Poor | [1] |

| Ethyl Acetate | Poor | [1] |

| Dimethyl Sulfoxide (DMSO) | Slight / Poor | [1][2][3] |

| Chloroform | Poor | [1] |

| Methanol | Slight | [2][3] |

| Water | Slight | [2][4] |

Note: The term "slight" or "poor" is not uniformly defined and should be considered a qualitative indicator. For precise drug development and formulation, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This protocol is a standard and reliable method for generating quantitative solubility data.

Objective

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes containing the filtered saturated solution in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a vacuum desiccator at room temperature.

-

Allow the solvent to evaporate completely, leaving behind the dissolved solid.

-

-

Gravimetric Analysis:

-

Once the solvent has fully evaporated, carefully weigh the evaporation dish containing the solid residue.

-

The mass of the dissolved solid is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtered solution (mL)

-

-

Experimental Workflow Diagram

References

The Pivotal Role of 4-(Methylsulphonylamino)phenylacetic Acid in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 4-(Methylsulphonylamino)phenylacetic acid, a key pharmaceutical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, synthesis protocols, and its significant role in the manufacturing of therapeutic agents, with a particular focus on its connection to the antiarrhythmic drug Dofetilide.

Introduction

This compound, with the CAS number 56205-88-0, is a sulfonamide derivative of phenylacetic acid. Its molecular structure, combining a phenylacetic acid moiety with a methylsulfonylamino group, makes it a valuable building block in the synthesis of complex pharmaceutical compounds. This guide explores the synthesis, properties, and applications of this intermediate, providing a comprehensive resource for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56205-88-0 | [1] |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| Melting Point | 146-149°C | General Knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfonylation of 4-aminophenylacetic acid. This reaction involves the formation of a sulfonamide bond by reacting the amino group of 4-aminophenylacetic acid with methanesulfonyl chloride.

Experimental Protocol: Synthesis from 4-Aminophenylacetic Acid

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

4-Aminophenylacetic acid

-

Methanesulfonyl chloride

-

Pyridine (or other suitable base)

-

Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve 4-aminophenylacetic acid in a suitable solvent within a reaction vessel equipped with a stirrer and a dropping funnel.

-

Addition of Base: Add pyridine to the solution to act as a base and catalyst.

-

Addition of Sulfonylating Agent: Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise from the dropping funnel while maintaining the temperature below 5°C.

-

Reaction: Allow the reaction to stir at room temperature overnight or until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Acidify the mixture with hydrochloric acid to precipitate the product.

-

Isolation: Filter the solid precipitate and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product under vacuum.

A generalized workflow for this synthesis is depicted in the following diagram:

Synthesis Workflow Diagram

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a sulfonamide group, allows for diverse chemical modifications.

Connection to Dofetilide

This compound is notably associated with the synthesis of Dofetilide , a Class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats. While detailed proprietary synthesis routes are not always publicly available, this compound is recognized as a reference standard and a potential impurity in the production of Dofetilide, indicating its close relationship to the manufacturing process. It may serve as a precursor to a key fragment of the Dofetilide molecule or be involved in an alternative synthetic pathway.

The overall synthesis of Dofetilide is a multi-step process involving the construction of its complex structure, which includes two methanesulfonamide groups linked to a central phenoxyethylamino core. The general relationship can be visualized as follows:

Role in Dofetilide Synthesis

Mechanism of Action of Dofetilide

To understand the pharmaceutical relevance of intermediates like this compound, it is essential to comprehend the mechanism of action of the final active pharmaceutical ingredient (API). Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes.

This selective blockade prolongs the cardiac action potential and the effective refractory period, thereby helping to terminate and prevent re-entrant arrhythmias. The signaling pathway affected by Dofetilide is central to cardiac repolarization.

Dofetilide Mechanism of Action

Analytical Methods

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

General HPLC Method

A general reversed-phase HPLC method for the analysis of this compound and related compounds is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This method can be optimized for specific applications, such as purity determination, impurity profiling, and quantitative analysis.

Conclusion

This compound is a valuable pharmaceutical intermediate with a significant role in the synthesis of important drugs like Dofetilide. Its well-defined chemical properties and synthetic accessibility make it a cornerstone in the development of cardiovascular therapies. This technical guide provides a foundational understanding for researchers and developers working with this and related compounds, underscoring the importance of high-purity intermediates in the production of safe and effective medicines. Further research into novel synthetic routes and applications of this versatile molecule is encouraged to advance pharmaceutical innovation.

References

Potential Therapeutic Targets of 4-(Methylsulphonylamino)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulphonylamino)phenylacetic acid and its derivatives represent a promising scaffold in modern medicinal chemistry. While the parent compound's direct therapeutic applications are not extensively documented, its structural motif is integral to a range of biologically active molecules. This technical guide consolidates the current understanding of the potential therapeutic targets of this chemical entity, with a primary focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Adenosine A2A receptor. Evidence for its role as a scaffold for Retinoid-related Orphan Receptor γ (RORγ) and Pantothenate Kinase (PANK) modulators is also discussed. This document provides a comprehensive overview of the structure-activity relationships, quantitative biological data, detailed experimental protocols, and relevant signaling pathways to aid in the ongoing research and development of novel therapeutics based on this versatile chemical core.

Introduction

This compound (CAS No: 56205-88-0), also known as 2-(4-(Methylsulfonamido)phenyl)acetic acid, has emerged as a valuable building block in the synthesis of pharmacologically active compounds. Its chemical structure, featuring a phenylacetic acid moiety with a methylsulphonylamino substituent, provides a unique combination of properties that are amenable to the development of targeted therapies. This guide delves into the key molecular targets that have been identified for derivatives of this core structure, presenting the available data in a structured format to facilitate further investigation and drug discovery efforts.

Primary Therapeutic Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

The most well-documented therapeutic target for derivatives of the this compound scaffold is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons, and capsaicin. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on N-substituted 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide derivatives, which feature the core this compound structure. These studies have elucidated the key structural requirements for potent TRPV1 antagonism.

Quantitative Data for TRPV1 Antagonists

The following table summarizes the binding affinities and antagonist potencies of representative compounds derived from the this compound scaffold against the rat TRPV1 (rTRPV1) channel expressed in Chinese Hamster Ovary (CHO) cells.[1][2]

| Compound ID | Modification from Core Structure | Ki (nM) [³H]RTX Binding | Ki(ant) (nM) Antagonism |

| 3 | N-(4-t-butylbenzyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 45.3 | 8.7 |

| 50 | N-(3,3-diphenylprop-2-en-1-yl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 21.5 | 10.1 |

| 54 | N-(3,3-bis(4-methylphenyl)prop-2-en-1-yl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide | 25.6 | 8.0 |

Experimental Protocols

This competitive binding assay is used to determine the affinity of a compound for the TRPV1 receptor.

-

Cell Culture and Membrane Preparation: CHO cells stably expressing rat TRPV1 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a fixed concentration of [³H]RTX (a potent TRPV1 agonist) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]RTX (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit capsaicin-induced activation of the TRPV1 channel.

-

Cell Culture: CHO cells expressing rat TRPV1 are plated in multi-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Capsaicin Stimulation: Capsaicin is added to the wells to activate the TRPV1 channels, leading to an influx of calcium and an increase in fluorescence.

-

Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the capsaicin-induced calcium influx (IC50) is determined. The antagonist equilibrium dissociation constant (Ki(ant)) is calculated from the IC50 value.

TRPV1 Signaling Pathway

The following diagram illustrates the central role of TRPV1 in nociceptive signaling and the mechanism of its antagonism.

Secondary and Exploratory Therapeutic Targets

While the evidence is less extensive than for TRPV1, derivatives of this compound have been associated with other potential therapeutic targets, primarily through patent literature.

Adenosine A2A Receptor

The adenosine A2A receptor is a G-protein coupled receptor that plays a significant role in the central nervous system and the immune system. Antagonists of the A2A receptor are being investigated for the treatment of Parkinson's disease and for cancer immunotherapy. The inclusion of the this compound scaffold in patented A2A receptor antagonists suggests its potential utility in targeting this receptor.

-

Radioligand Binding Assay: This assay is used to determine the affinity of a compound for the A2A receptor. It typically involves the use of a radiolabeled A2A antagonist (e.g., [³H]ZM241385 or [³H]preladenant) and cell membranes expressing the A2A receptor. The methodology is similar to the [³H]RTX binding assay described for TRPV1.

-

cAMP Functional Assay: The A2A receptor is coupled to the Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP). A functional assay for A2A antagonists measures the ability of a compound to inhibit the agonist-induced production of cAMP. This is often quantified using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Retinoid-related Orphan Receptor γ (RORγ)

RORγ is a nuclear receptor that is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17. Modulators of RORγ are of interest for the treatment of autoimmune diseases. Patent applications have described biaryl compounds derived from a scaffold that can be related to this compound as RORγ modulators.

Pantothenate Kinase (PANK)

Pantothenate kinases are essential enzymes in the biosynthesis of coenzyme A. Small molecule modulators of PANK are being explored for various therapeutic applications. Patent literature suggests a possible link between derivatives of this compound and the modulation of PANK.

Experimental Workflows and Logic

The following diagram outlines a typical workflow for the discovery and characterization of therapeutic candidates based on the this compound scaffold.

References

- 1. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4-(Methylsulphonylamino)phenylacetic acid

An In-depth Technical Guide to 4-(Methylsulphonylamino)phenylacetic Acid

Abstract

This compound, with the CAS number 56205-88-0, is a niche yet significant molecule in the landscape of pharmaceutical research and development. While not a therapeutic agent in itself, it serves as a crucial intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel drug candidates. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and History

The history of this compound is not extensively documented in publicly available literature, suggesting that its discovery was likely not a landmark event but rather an incremental step in the broader field of medicinal chemistry. Its emergence is tied to the ongoing search for novel molecular scaffolds and building blocks for the synthesis of new therapeutic agents. Recent patent literature from 2019 and 2020 indicates its contemporary relevance in the development of new modulators for biological targets.[1]

It is critical to distinguish this compound from the structurally similar but distinct compound, 4-(Methylsulfonyl)phenylacetic acid (CAS 90536-66-6). The latter is a well-known intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib.[2][3][4] The key structural difference lies in the linkage to the phenyl ring: the "amino" variant, which is the subject of this guide, features a C-N-S bond, whereas the "sulfonyl" variant has a direct C-S bond. This seemingly minor difference results in significantly different chemical properties and applications.

Chemical and Physical Properties

This compound is an off-white to pale beige solid.[5] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56205-88-0 | [1] |

| Molecular Formula | C9H11NO4S | [5] |

| Molecular Weight | 229.25 g/mol | [5] |

| Melting Point | 146-149 °C | [5] |

| Boiling Point | 422.7±47.0 °C (Predicted) | [5] |

| Density | 1.456±0.06 g/cm3 (Predicted) | [5] |

| pKa | 4.28±0.10 (Predicted) | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

Synthesis

The primary route for the synthesis of this compound involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride.[5]

Experimental Protocol

A general procedure for the synthesis is as follows:[5]

-

Dissolution: Dissolve 4-aminophenylacetic acid (1 g, 6.66 mmol) in tetrahydrofuran (THF) (10 mL).

-

pH Adjustment: Adjust the pH of the solution to 9 with a 1N sodium hydroxide solution.

-

Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (0.77 g, 9.99 mmol) in THF (10 mL) dropwise to the stirred reaction mixture.

-

Reaction: Continue to stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the completion of the reaction, adjust the pH to 3 with 1N hydrochloric acid.

-

Extraction: Dilute the reaction mixture with distilled water and extract several times with ethyl acetate.

-

Work-up: Combine the organic layers, wash with water, and dry with anhydrous magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The resulting residue can be purified by silica gel flash column chromatography using an eluent of ethyl acetate/hexane (2:3) to yield the final product.

This procedure has a reported yield of 56%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5]

Precursor to TRPV1 Agonists

This compound serves as a reagent in the preparation of analogs of resiniferatoxin, which are metabolically stable agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1).[5] TRPV1 is an ion channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat and capsaicin. The development of potent and selective TRPV1 agonists is an area of interest for the development of novel analgesics.

Synthesis of Adenosine A2A Antagonists

This compound is also used in the synthesis of 2,6-diaryl-4-(phenacylamino)pyrimidines, which act as selective antagonists for the adenosine A2A receptor.[5] A2A receptor antagonists have shown therapeutic potential in a variety of disorders, including Parkinson's disease, cancer, and inflammatory conditions.

Role as a Chemical Building Block

The utility of this compound as a building block stems from the presence of two key functional groups: the carboxylic acid and the sulfonamide. The carboxylic acid can be readily converted into other functional groups such as esters, amides, or alcohols, allowing for further molecular elaboration. The sulfonamide group can influence the physicochemical properties of the final molecule, such as its polarity and ability to form hydrogen bonds, which are important for drug-receptor interactions.

Caption: Logical relationship of this compound to therapeutic areas.

Conclusion

References

- 1. chiralen.com [chiralen.com]

- 2. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-(METHANESULFONYLAMINO)PHENYLACETIC ACID | 56205-88-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Etoricoxib from 4-(Methylsulphonylamino)phenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Etoricoxib is a selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This document provides detailed application notes and protocols for the synthesis of etoricoxib, commencing from the starting material 4-(methylsulphonyl)phenylacetic acid. The synthesis primarily involves the formation of a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, followed by cyclization to yield the final etoricoxib molecule.

Chemical Reaction Pathway

The synthesis of etoricoxib from 4-(methylsulphonyl)phenylacetic acid proceeds through a key ketone intermediate. The overall reaction scheme is presented below.

Caption: Synthetic pathway of Etoricoxib from 4-(methylsulphonyl)phenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol details the condensation of 4-(methylsulphonyl)phenylacetic acid with methyl 6-methylnicotinate to form the key ketone intermediate.[1][2][3]

Materials:

-

4-(Methylsulphonyl)phenylacetic acid

-

Methyl 6-methylnicotinate[3]

-

Hydrochloric acid (4M)

-

Sodium hydroxide

Procedure:

-

To a reaction flask, add 4-(methylsulphonyl)phenylacetic acid (1.0 molar equivalent) and anhydrous THF (6 L for 3.0 Kg of the acid).[4]

-

Heat the mixture to 70-80°C.[4]

-

Slowly and simultaneously add a 1M solution of tert-butylmagnesium chloride in THF (40 L for 3.0 Kg of the acid) and a solution of methyl 6-methylnicotinate (1.7 kg for 3.0 Kg of the acid) in THF (5 L) to the reaction mixture over 2 to 3 hours.[4]

-

After the addition is complete, maintain the reflux for 1 hour.[4]

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the dropwise addition of 4M hydrochloric acid.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization. The addition of a sodium hydroxide solution can be used to precipitate the product.[1]

Protocol 2: Synthesis of Etoricoxib from the Ketone Intermediate

This protocol describes the cyclization of the ketone intermediate to form etoricoxib.[5]

Materials:

-

1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

-

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

-

Base (e.g., Sodium Methoxide)

-

Alcohol (e.g., Methanol)

-

Acid (e.g., Hydrochloric acid)

-

Aqueous solution of ammonia and an ammonium salt

Procedure:

-

React 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone with 2-chloro-N,N-dimethylamino trimethinium hexafluoro phosphate salt in the presence of a base at a temperature in the range of 0°-10°C.[5]

-

Following the initial reaction, add a mixture of an alcohol and an acid at the same temperature.[5]

-

Add an aqueous solution of ammonia and an ammonium salt and heat the mixture to effect cyclization.[5]

-

Cool the reaction mass to induce crystallization.[5]

-

Filter the solid product and wash it with a suitable solvent.

-

Dry the product under vacuum to obtain etoricoxib.

Data Presentation

The following table summarizes the quantitative data reported in the synthesis of the key intermediate and the final product.

| Step | Reactants | Reagents and Solvents | Yield | Purity | Reference |

| Synthesis of Ketone Intermediate | 4-(Methylsulphonyl)phenylacetic acid, Methyl 6-methylnicotinate | tert-Butylmagnesium chloride, THF | 81% | 99.5% | [3] |

| Synthesis of Ketone Intermediate | Lithium (4-methylthio)phenylacetate, Methyl 6-picoline-3-carboxylate | n-Butyllithium, THF | 72.5% | 97.9% | [6] |

| Synthesis of Ketone Intermediate from its Sodium Salt | Sodium (4-methylsulfonyl)phenyl acetate, Methyl ester of 6-methylpyridine-3-carboxylic acid | t-BuMgCl, THF | 87% | 85.9% | [2] |

| Purification of Etoricoxib | Crude Etoricoxib | Isopropanol, Isopropanol hydrochloride solution | 91.5% | - | [4] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of etoricoxib from 4-(methylsulphonyl)phenylacetic acid.

Caption: General experimental workflow for the synthesis of Etoricoxib.

References

- 1. CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 2. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 3. Synthetic Process of the Key Intermediate of Etoricoxib [cjph.com.cn]

- 4. Method for preparing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of 4-(Methylsulphonylamino)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulphonylamino)phenylacetic acid is a molecule of interest in pharmaceutical development, often as an intermediate or a potential impurity. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for complex biological matrices requiring high sensitivity and selectivity.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

-

HPLC-UV: A robust and widely accessible method suitable for the analysis of bulk drug substances and formulations where the concentration of the analyte is relatively high.

-

LC-MS/MS: A highly sensitive and selective method ideal for the determination of trace levels of the analyte in complex matrices such as plasma, urine, and tissue homogenates.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on methods for structurally similar compounds and should be established for this compound during method validation.

Table 1: HPLC-UV Method Performance Characteristics (Hypothetical)

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS/MS Method Performance Characteristics (for Phenylacetic Acid in Biological Matrices)[1][2]

| Parameter | Typical Value |

| Linearity Range | 1.0 - 200 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.30 - 0.40 µg/kg |

| Limit of Quantification (LOQ) | 0.8 - 1.0 µg/kg[1] |

| Precision (%RSD) | < 15%[2] |

| Accuracy (% Recovery) | 81 - 113%[1][3] |

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is designed for the quantification of this compound in bulk powder or simple formulations.

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Ultrapure water

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 75:25 (A:B) isocratic

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations from 0.1 to 100 µg/mL.

-

Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis Workflow:

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive quantification of this compound in biological matrices like plasma.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

-

C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Data acquisition and processing software

3. Liquid Chromatography Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These would need to be determined by infusing a standard solution of the analyte. A hypothetical transition could be:

-

Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

-

Source Parameters: Optimized for the specific instrument, including spray voltage, sheath gas, auxiliary gas, and capillary temperature.[3]

5. Sample Preparation (Plasma):

-

Protein Precipitation: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex. Add 300 µL of cold protein precipitation solvent, vortex for 1 minute.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

-

Supernatant Transfer: Transfer the supernatant to a clean vial for injection.

6. Analysis Workflow:

Method Validation Considerations

Both analytical methods presented here should be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity/Selectivity: Ensuring no interference from matrix components or other impurities.

-

Linearity and Range: Demonstrating a linear relationship between detector response and concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.

For LC-MS/MS analysis in biological matrices, it is also critical to assess and mitigate matrix effects to ensure accurate quantification.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for 4-(Methylsulphonylamino)phenylacetic acid analysis

An Application Note and Protocol for the HPLC Analysis of 4-(Methylsulphonylamino)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound in pharmaceutical preparations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control during the manufacturing process and in final product formulations. This application note describes a robust and validated RP-HPLC method for the determination of this compound. The method is demonstrated to be specific, accurate, precise, and linear across a defined concentration range.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

| Parameter | Condition |

| HPLC System | Quaternary Gradient HPLC System |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 70% A / 30% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Run Time | 10 minutes |

Materials and Reagents

-

This compound reference standard: Purity >99.5%

-

Acetonitrile: HPLC grade

-

Phosphoric Acid: AR grade

-

Water: HPLC grade or Milli-Q water

Standard and Sample Preparation

Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1000 µg/mL. Further dilutions can be made from this stock solution to prepare working standards for linearity and accuracy studies.

Sample Preparation: For the analysis of a formulated product, a sample preparation method should be developed to extract the analyte from the matrix. A general procedure involves dissolving a known amount of the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][2][3]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo sample, and a sample spiked with this compound. The chromatograms indicated no interference from the blank or placebo at the retention time of the analyte, demonstrating the method's specificity.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 50 to 300 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 50 | 251000 |

| 100 | 502500 |

| 150 | 753000 |

| 200 | 1005000 |

| 250 | 1254000 |

| 300 | 1506000 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80 | 79.5 | 99.4 |

| 100% | 100 | 100.2 | 100.2 |

| 120% | 120 | 119.5 | 99.6 |

| Average Recovery | 99.7% |

Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of a 100 µg/mL standard solution were performed on the same day (intra-day) and on three different days (inter-day).

| Precision Type | % RSD of Peak Area |

| Intra-day (n=6) | 0.45% |

| Inter-day (n=9) | 0.82% |

Experimental Workflow and Protocols

The following diagram illustrates the overall workflow for the analysis of this compound.

References

Application Notes and Protocols for 4-(Methylsulphonylamino)phenylacetic acid in Anti-inflammatory Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulphonylamino)phenylacetic acid is a compound of interest in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to the methylsulfonylphenyl moiety present in selective COX-2 inhibitors, such as etoricoxib and rofecoxib, suggests its potential as a selective inhibitor of cyclooxygenase-2 (COX-2)[1]. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with an improved gastrointestinal safety profile compared to non-selective NSAIDs. These application notes provide an overview of the potential mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of expected quantitative data based on related compounds.

Mechanism of Action: Targeting the COX-2 Pathway

The primary proposed mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. In contrast, COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa. By selectively inhibiting COX-2, this compound and related compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

The anti-inflammatory effects of COX-2 inhibitors are mediated through the downstream reduction of pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.

References